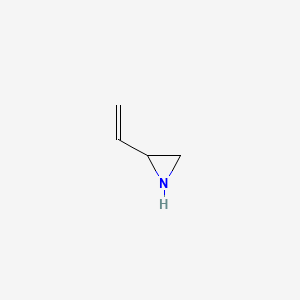

2-Vinylaziridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7N |

|---|---|

Molecular Weight |

69.11 g/mol |

IUPAC Name |

2-ethenylaziridine |

InChI |

InChI=1S/C4H7N/c1-2-4-3-5-4/h2,4-5H,1,3H2 |

InChI Key |

SQRSDAJKJORZLJ-UHFFFAOYSA-N |

SMILES |

C=CC1CN1 |

Canonical SMILES |

C=CC1CN1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Vinylaziridine and Its Derivatives

Direct Synthesis Strategies

Direct approaches to 2-vinylaziridines offer convergent pathways to these valuable building blocks. Key among these are the addition of nitrene or nitrene equivalents to conjugated dienes and the reaction of allylic carbene equivalents with imines.

Nitrene Equivalent Additions to Dienes

The reaction of a nitrene or a nitrene equivalent with a conjugated diene represents a classical and direct method for the synthesis of 2-vinylaziridines. researchgate.net This approach involves the [2+1] cycloaddition of the nitrogen-containing reactive intermediate across one of the double bonds of the diene.

Photochemical methods provide a means to generate highly reactive nitrene species from suitable precursors, such as vinyl azides, which can then undergo cycloaddition with dienes. The photolysis of vinyl azides can lead to the formation of 2H-azirines, which are isomers of 2-vinylaziridines. nih.govnih.gov Visible-light-mediated processes have also been developed for aziridination reactions. For instance, the photofragmentation of azoxy-triazenes under visible light can generate a free singlet nitrene, which then reacts with alkenes to yield aziridines, avoiding the need for external oxidants or metal catalysts. organic-chemistry.orgnyu.edu This method is notable for its operational simplicity and scalability. organic-chemistry.org

Recent studies have explored chromoselective photochemical processes in continuous flow reactors for the synthesis of 2H-azirines from vinyl azides, highlighting the safety and efficiency of this approach. nih.gov The choice of wavelength can be critical; for example, irradiation of a vinyl azide (B81097) at 365 nm may lead to dimers, while 420 nm light can selectively produce the 2H-azirine. nih.gov

Table 1: Photolysis-Mediated Synthesis of Azirine Derivatives from Vinyl Azides

| Entry | Vinyl Azide Substrate | Wavelength (nm) | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | Ethyl (E)-2-azido-3-phenylacrylate | 365 | Diastereomeric dimers | - | nih.gov |

| 2 | Ethyl (E)-2-azido-3-phenylacrylate | 450 | Ethyl 2-phenyl-2H-azirine-3-carboxylate | Moderate | nih.gov |

Nitrenes can be generated under oxidative conditions from various nitrogen sources for subsequent addition to dienes. Hypervalent iodine(III) reagents are frequently employed for this purpose, acting as efficient nitrene transfer agents. acs.orgnih.gov For example, reagents like PhI=NTs (where Ts is p-toluenesulfonyl) can deliver a nitrene moiety to an alkene. acs.org The combination of an iodine source, such as molecular iodine, with a nitrogen source can lead to either selective diamination or aziridination of olefins, depending on the reaction conditions. mdpi.com

Transition metal catalysis offers another powerful avenue for the oxidative generation of nitrenoids from precursors like organic azides. nih.gov Catalysts based on copper, rhodium, ruthenium, and cobalt can effectively mediate the transfer of a nitrene group to an olefin. nih.govresearchgate.net These reactions are advantageous as they often proceed with high efficiency and selectivity, with dinitrogen as the only byproduct. nih.gov For instance, silver complexes with trispyrazolylborate ligands have been shown to catalyze the chemo-, regio-, and stereoselective aziridination of 2,4-diene-1-ols using PhI=NTs as the nitrene source. acs.org

Table 2: Transition Metal-Catalyzed Aziridination of Dienes

| Entry | Diene | Catalyst | Nitrene Source | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | (E)-Hexa-2,4-dien-1-ol | Ag(Tpx) | PhI=NTs | 2-((E)-But-1-en-1-yl)-1-tosylaziridine-2-methanol | High | acs.org |

| 2 | Styrene | Co(II)-porphyrin | TcesN3 | N-Tces-2-phenylaziridine | Good | nih.gov |

Achieving stereocontrol in the addition of nitrenes to dienes is a critical aspect of synthesizing chiral 2-vinylaziridines. The stereochemical outcome of the reaction can often be influenced by the nature of the nitrene precursor, the catalyst, and the substrate.

For instance, silver-catalyzed aziridination of 2,4-diene-1-ols proceeds in a stereospecific manner, where the configuration of the double bond in the starting material is retained in the aziridine (B145994) product. acs.org The directing effect of the hydroxyl group in these substrates plays a crucial role in achieving high regioselectivity, with aziridination preferentially occurring at the double bond proximal to the -OH group. acs.org

Asymmetric nitrene transfer reactions have been developed using chiral catalysts. Cobalt(II)-based metalloradical catalysis with D2-symmetric chiral porphyrin complexes has been effective in the asymmetric aziridination of olefins. core.ac.uk Similarly, enantioselective catalytic aziridinations have been achieved with various transition metal catalysts, leading to the formation of optically active aziridines. nih.gov The choice of ligand on the metal catalyst is crucial for inducing high levels of enantioselectivity.

Allylic Carbene Equivalent Additions to Imines

The reaction of allylic carbene equivalents with imines provides a direct route to C-vinylaziridines. This transformation is conceptually related to the well-known epoxidation of carbonyls and includes methodologies such as the aza-Darzens and Corey-Chaykovsky reactions.

The aza-Darzens reaction involves the condensation of an imine with a carbanion bearing a leaving group at the α-position. An asymmetric vinylogous aza-Darzens approach has been developed for the synthesis of cis-vinylaziridines from chiral sulfinimines and strategically substituted dienolates. nsf.govnih.gov This method utilizes a chiral sulfinamide auxiliary to induce stereoselectivity. nsf.gov

The Corey-Chaykovsky reaction, and its imino variant, employs sulfur ylides to transfer a methylene (B1212753) or substituted methylene group to an imine, forming an aziridine. wikipedia.orgorganic-chemistry.orgadichemistry.com The reaction of telluronium allylides with imines has been shown to be a highly stereoselective method for the synthesis of vinylaziridines. rsc.org The stereochemical outcome (cis or trans) can be dependent on the nature of the substituent on the imine nitrogen. rsc.org Allylic sulfonium (B1226848) and arsonium (B1239301) salts have also been reacted with N-sulfonylimines under phase-transfer conditions to produce vinylaziridines in excellent yields. acs.orgnih.gov

Table 3: Synthesis of Vinylaziridines via Allylic Ylide Addition to Imines

| Entry | Imine | Ylide Source | Product | Stereoselectivity | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | N-Benzylidene-p-toluenesulfonamide | Allyl dimethylsulfonium bromide/KOH | 2-Phenyl-3-vinyl-1-tosylaziridine | Not high trans/cis | 95 | acs.orgnih.gov |

| 2 | N-Propylidene-p-toluenesulfonamide | Allyl-dibutyltelluronium bromide/LiHMDS | cis-2-Ethyl-3-vinyl-1-tosylaziridine | Good cis | Good | rsc.org |

| 3 | N-Benzylideneaniline | Allyl-dibutyltelluronium bromide/LiHMDS | trans-2,3-Diphenyl-3-vinylaziridine | Good trans | Good | rsc.org |

Transformations from Precursor Compounds

In addition to direct synthetic routes, 2-vinylaziridines can be prepared through the chemical modification of precursor molecules that already contain a portion of the final structure. Common strategies include the formation of the vinyl group on a pre-existing aziridine ring or the cyclization of a suitably functionalized acyclic precursor.

One of the most straightforward and reliable methods involves the ring-closure of vicinal amino alcohols. organic-chemistry.org This approach is particularly valuable for accessing N-H vinylaziridines. organic-chemistry.org However, care must be taken as some vinylaziridines are sensitive to acidic conditions that can be present in certain cyclization protocols. organic-chemistry.org

Another important class of precursors is vinyl epoxides. The ring-opening of a vinyl epoxide with an azide nucleophile, followed by reduction of the resulting azido (B1232118) alcohol and subsequent cyclization, can provide access to 2-vinylaziridines. This method leverages the well-established chemistry of epoxides and allows for the stereocontrolled introduction of the amino and hydroxyl groups.

Furthermore, the vinyl group can be constructed on a pre-formed aziridine ring. For example, the Wittig olefination of an aziridine-2-carbaldehyde is a viable method for introducing the vinyl substituent. bioorg.org This approach allows for the synthesis of 2-vinylaziridines from readily available chiral aziridine-2-methanols. bioorg.org

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Vinylaziridine |

| 2H-Azirine |

| Azoxy-triazene |

| Vinyl azide |

| Ethyl (E)-2-azido-3-phenylacrylate |

| Ethyl 2-phenyl-2H-azirine-3-carboxylate |

| PhI=NTs (p-Toluenesulfonylimino)phenyliodinane |

| (E)-Hexa-2,4-dien-1-ol |

| 2-((E)-But-1-en-1-yl)-1-tosylaziridine-2-methanol |

| Styrene |

| TcesN3 (2,2,2-Trichloroethanesulfonyl azide) |

| N-Tces-2-phenylaziridine |

| Cyclohexene |

| RuTPPCO (Ruthenium tetraphenylporphyrin (B126558) carbonyl) |

| p-Nitrophenyl azide |

| N-(p-Nitrophenyl)-7-azabicyclo[4.1.0]heptane |

| Chiral sulfinimine |

| 4-Bromo-substituted dienolate |

| N-Benzylidene-p-toluenesulfonamide |

| Allyl dimethylsulfonium bromide |

| 2-Phenyl-3-vinyl-1-tosylaziridine |

| N-Propylidene-p-toluenesulfonamide |

| Allyl-dibutyltelluronium bromide |

| cis-2-Ethyl-3-vinyl-1-tosylaziridine |

| N-Benzylideneaniline |

| trans-2,3-Diphenyl-3-vinylaziridine |

| Vicinal amino alcohol |

| Vinyl epoxide |

| Aziridine-2-carbaldehyde |

SN2/SN2′ Displacement Reactions of Amino Alcohol Derivatives

A foundational approach to aziridine synthesis involves the intramolecular cyclization of vicinal amino alcohols. This transformation proceeds through an SN2 mechanism, where the nitrogen atom acts as a nucleophile, displacing a suitably activated hydroxyl group on an adjacent carbon. For the synthesis of 2-vinylaziridines, this strategy is applied to amino alcohol precursors that already contain the vinyl moiety or a precursor to it.

The stereochemical outcome of this reaction is a key feature, with the SN2 pathway resulting in an inversion of configuration at the carbon bearing the leaving group. The efficiency of the cyclization is highly dependent on the nature of the activating group on the hydroxyl function. Common activation strategies include conversion to sulfonates (e.g., tosylates, mesylates) or the use of Mitsunobu conditions. The choice of activating agent and reaction conditions is crucial to favor the desired intramolecular cyclization over competing intermolecular reactions.

For instance, the internal Mitsunobu reaction of β-amino alcohols can be intentionally employed to produce chiral aziridines. This reaction proceeds with clean inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgnih.govresearchgate.net

Preparation from 1,4-Aminoalcohols

An effective method for the preparation of activated 2-vinylaziridines utilizes N-substituted 1,4-aminoalcohols as precursors. This approach allows for the direct synthesis of aziridines with various activating groups on the nitrogen atom, such as N-benzoyl, N-p-toluenesulfonyl, N-t-butoxycarbonyl, and N-benzyloxycarbonyl.

The cyclization is typically achieved under Mitsunobu conditions, employing triphenylphosphine (B44618) (PPh3) and diethylazodicarboxylate (DEAD). This reaction proceeds via an SN2′ type displacement of an oxyphosphonium intermediate formed from the 1,4-aminoalcohol. The nucleophilic nitrogen atom attacks the allylic system, leading to the formation of the 2-vinylaziridine ring. This method has been shown to produce good yields of the desired products. For example, cis-1,4-amino alcohols with a benzoyl group on the nitrogen have been successfully converted to the corresponding 2-vinylaziridines in good yields.

It is important to note that with certain substrates, such as enantiomerically pure N-benzoyl aminoalcohols, the formation of oxazoline (B21484) byproducts through cyclization at the oxygen atom can occur alongside the desired aziridination. However, substrates with N-Cbz and N-Boc protecting groups have been shown to yield exclusively the vinyl aziridines.

Table 1: Synthesis of 2-Vinylaziridines from 1,4-Aminoalcohols via Mitsunobu Reaction

| Starting Material (N-Substituent) | Reagents | Product | Yield (%) |

|---|---|---|---|

| N-Benzoyl | PPh~3~, DEAD | N-Benzoyl-2-vinylaziridine | Good |

| N-Cbz | PPh~3~, DEAD | N-Cbz-2-vinylaziridine | Good |

| N-Boc | PPh~3~, DEAD | N-Boc-2-vinylaziridine | Good |

Wittig Olefination of Aziridinyl Aldehydes

The Wittig reaction provides a powerful tool for the formation of carbon-carbon double bonds and can be effectively applied to the synthesis of 2-vinylaziridines. organic-chemistry.orgmasterorganicchemistry.com This methodology involves the reaction of an aziridinyl aldehyde with a phosphonium (B103445) ylide. The geometry of the resulting vinyl group is dependent on the nature of the ylide used. Non-stabilized ylides typically lead to the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org

In a typical procedure, an N-protected aziridine-2-carbaldehyde is treated with a suitable phosphonium ylide, which is generated in situ by the deprotonation of a phosphonium salt with a strong base. This approach has been successfully employed for the synthesis of 2-alkenylaziridines. For instance, the reaction of an aziridine-2(S)-carbaldehyde with an appropriate Wittig reagent has been shown to produce a (Z)-2-alkenylaziridine in high yield and with excellent stereoselectivity.

The synthesis of the required phosphonium ylide typically begins with the reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt. masterorganicchemistry.com This salt is then deprotonated to generate the nucleophilic ylide.

Table 2: Example of Wittig Olefination for 2-Alkenylaziridine Synthesis

| Aziridinyl Aldehyde | Wittig Reagent Precursor | Base | Product | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|

| Aziridine-2(S)-carbaldehyde | (C~15~H~31~)PPh~3~Br | LiHMDS | 2(S)-[(Z)-Hexadec-1-enyl]aziridine | 93 | 99:1 |

Palladium-Catalyzed Cross-Coupling of Metalated Aziridines with Vinyl Halides

Palladium-catalyzed cross-coupling reactions offer a versatile and stereospecific method for the synthesis of 2-vinylaziridines. The Negishi coupling, in particular, has been successfully applied to couple metalated aziridines with vinyl halides. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction involves the formation of an organozinc reagent from an N-protected 2-lithioaziridine, which is then coupled with a vinyl halide in the presence of a palladium catalyst. wikipedia.org

The key to this method is the generation of a configurationally stable aziridinylzinc chloride intermediate. This intermediate is then able to participate in the palladium-catalyzed cross-coupling cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. The use of a suitable palladium catalyst and ligands is crucial for achieving high yields and maintaining the stereochemical integrity of the aziridine ring.

This methodology has been demonstrated to be effective for the coupling of N-sulfonyl-protected aziridinylzinc chlorides with a variety of vinyl bromides, providing the corresponding 2-vinylaziridines with retention of stereochemistry. nih.govsemanticscholar.org

Table 3: Palladium-Catalyzed Negishi Coupling for 2-Vinylaziridine Synthesis

| Aziridine Precursor | Organometallic Reagent | Vinyl Halide | Catalyst System | Product |

|---|---|---|---|---|

| N-Sulfonyl-2-lithioaziridine | Aziridinylzinc chloride | Vinyl bromide | Pd(0) catalyst | N-Sulfonyl-2-vinylaziridine |

Epoxide to Aziridine Conversions

The conversion of vinyl epoxides to 2-vinylaziridines represents another important synthetic route. This transformation typically proceeds in two steps: the nucleophilic ring-opening of the vinyl epoxide with a nitrogen nucleophile, followed by the cyclization of the resulting amino alcohol intermediate. scilit.com

The ring-opening of the vinyl epoxide often occurs via an SN2 mechanism, where the nucleophile attacks the less substituted carbon of the epoxide ring. researchgate.netmasterorganicchemistry.com A common nitrogen nucleophile used for this purpose is sodium azide, which leads to the formation of an azido alcohol. The subsequent reduction of the azide to an amine, followed by activation of the hydroxyl group and intramolecular cyclization, yields the 2-vinylaziridine. The stereochemistry of the final product is dependent on the stereochemistry of the starting epoxide and the reaction conditions employed for both the ring-opening and cyclization steps.

Table 4: General Scheme for Epoxide to Aziridine Conversion

| Step | Reactants | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | Vinyl epoxide, Nitrogen nucleophile (e.g., NaN~3~) | Amino alcohol derivative | S~N~2 ring-opening |

| 2 | Amino alcohol derivative | 2-Vinylaziridine | Intramolecular cyclization |

Asymmetric Synthesis of Chiral 2-Vinylaziridines

The synthesis of enantiomerically pure chiral 2-vinylaziridines is of significant interest due to their potential as building blocks in the synthesis of complex nitrogen-containing molecules. Asymmetric synthesis strategies aim to control the stereochemistry of the aziridine ring during its formation.

Reagent-Controlled Asymmetric Induction

Reagent-controlled asymmetric induction involves the use of a chiral reagent to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. york.ac.uk This approach has been successfully applied to the synthesis of chiral 2-vinylaziridines.

One notable example involves the reaction of oximes with a chloroallyl phosphonic diamide (B1670390) anion derived from a chiral diamine. This reaction leads to the formation of enantiomerically pure cis-N-alkoxy-2-alkenylaziridines. researchgate.net In this case, the chirality of the phosphonic diamide reagent dictates the stereochemistry of the newly formed aziridine ring.

Another strategy involves the use of chiral auxiliaries. researchgate.netwikipedia.orgnih.govresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed. While specific examples for 2-vinylaziridine synthesis are less commonly detailed in introductory literature, the principle remains a cornerstone of asymmetric synthesis. The chiral auxiliary can influence the facial selectivity of reactions such as nucleophilic additions or cyclizations, leading to the desired enantiomer.

Table 5: Example of Reagent-Controlled Asymmetric Synthesis

| Substrate | Chiral Reagent | Product | Stereochemical Outcome |

|---|---|---|---|

| Oxime | Chloroallyl phosphonic diamide anion (derived from a chiral diamine) | cis-N-Alkoxy-2-alkenylaziridine | Enantiomerically pure |

Chiral Sulfinimine-Mediated Aziridination

The use of chiral N-sulfinylimines as electrophiles has emerged as a powerful strategy for the asymmetric synthesis of aziridines. A notable advancement in this area is the asymmetric vinylogous aza-Darzens reaction, which provides a direct route to chiral cis-vinylaziridines. nsf.govnih.gov This method involves the reaction of dienolates, functionalized with a γ-leaving group, with chiral sulfinimines. nsf.govnih.gov

The reaction is initiated by a syn-selective addition of the dienolate to the sulfinimine, followed by an intramolecular cyclization via displacement of the γ-bromide to furnish the cis-vinylaziridine product. nih.gov The diastereoselectivity of the reaction is influenced by the steric and electronic properties of the starting imine. nsf.gov For instance, the reaction of various chiral sulfinylimines with a 4-bromo-substituted butenolide-derived dienolate has been systematically studied. nsf.gov

The process has been shown to be robust, affording the desired vinylaziridine products in good to excellent yields. nih.gov A key advantage of this methodology is its accessibility to either enantiomeric series of the vinylaziridine products by simply selecting the appropriate enantiomer of the chiral sulfinamide auxiliary. nsf.gov

| Entry | Imine Substituent (R) | Overall Yield (%) | Diastereomeric Ratio (major:minor) |

|---|---|---|---|

| 1 | Ph | 78 | 2:1 |

| 2 | 4-MeO-Ph | 85 | 2:1 |

| 3 | 4-CF3-Ph | 75 | 1.5:1 |

| 4 | 2-Naphthyl | 79 | 2:1 |

| 5 | i-Pr | 72 | 3:1 |

| 6 | c-Hex | 68 | 3:1 |

Enantioselective Routes from Natural α-Amino Acids

Natural α-amino acids represent a readily available and inexpensive source of chirality for the synthesis of complex molecules. Their inherent stereochemistry can be effectively transferred to target molecules, including chiral aziridines. A prominent example is the synthesis of enantiomerically pure 2-vinylaziridine derivatives from L-serine.

One efficient route commences with commercially available (2S)-hydroxymethylaziridine, a derivative of L-serine. bioorg.orgrsc.org The synthesis proceeds through a five-step sequence. The initial step involves the Swern oxidation of (2S)-hydroxymethylaziridine to afford the corresponding aziridine-2-(S)-carbaldehyde. bioorg.org This aldehyde is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the vinyl group. For example, reaction with the ylide generated from pentadecyltriphenylphosphonium bromide provides (2S)-[(Z)-hexadec-1-enyl]aziridine in high yield and with excellent (Z:E) selectivity. bioorg.org

This methodology provides a practical and scalable approach to chiral 2-vinylaziridines, leveraging the stereochemical integrity of natural amino acid precursors. The synthetic sequence is summarized below:

| Step | Reaction | Product | Yield (%) |

|---|---|---|---|

| 1 | Swern Oxidation | Aziridine-2-(S)-carbaldehyde | Not reported |

| 2 | Wittig Reaction | 2(S)-[(Z)-Hexadec-1-enyl]aziridine | 93 |

Transition Metal-Catalyzed Asymmetric Aziridination

Transition metal catalysis offers a powerful and versatile platform for the asymmetric aziridination of olefins. researchgate.net In the context of 2-vinylaziridine synthesis, the direct aziridination of 1,3-dienes is a particularly attractive strategy. Various transition metals, including rhodium and copper, have been successfully employed to catalyze this transformation with high levels of regio- and enantioselectivity. chemistryviews.orgacs.org

Rhodium(II) catalysts, for instance, have been shown to be highly effective for the intermolecular aziridination of alkenes. chemistryviews.org C₄-symmetrical dirhodium(II) tetracarboxylates can catalyze the reaction of substituted alkenes with sulfamates to produce aziridines in high yields and with excellent enantiomeric excesses. chemistryviews.org While not exclusively focused on dienes, these systems demonstrate the potential for highly stereocontrolled aziridination. The reaction of dienyl carbamates with PhI(OR)₂ in the presence of rhodium catalysts can lead to the formation of vinyl aziridines, which can then undergo in situ ring-opening.

Copper-based catalytic systems are also widely used for asymmetric aziridination. acs.org Chiral copper complexes, often in conjunction with bisoxazoline or other chiral ligands, can catalyze the reaction of nitrene precursors with 1,3-dienes. acs.org For example, the copper-catalyzed aziridination of 1,4-diphenyl-1,3-butadiene with PhI=NTs has been reported. The choice of the chiral ligand is crucial in controlling the enantioselectivity of the aziridination of the double bond.

The palladium-catalyzed asymmetric diamination of conjugated dienes using di-tert-butyldiaziridinone as the nitrogen source also provides a route to vinylaziridine precursors. nih.gov This reaction proceeds with good enantioselectivity and high regio- and diastereoselectivity. nih.gov

| Catalyst System | Diene Substrate | Nitrogen Source | Product Type | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Chiral Rh(II) carboxylate | Generic Alkenes | Sulfamates | Aziridines | up to 99 | chemistryviews.org |

| CuOTf-Bisoxazoline | 1,3-Dienes | PhI=NTs | Vinylaziridines | up to 80 | acs.org |

| Chiral NHC-Pd(0) | Conjugated Dienes | di-tert-butyldiaziridinone | Diamination products (via aziridines) | 62-91 | nih.gov |

Reactivity and Mechanistic Studies of 2 Vinylaziridine Transformations

Ring-Opening Reactions of the Aziridine (B145994) Moiety

The high ring strain and polarized carbon-nitrogen bonds within the aziridine ring make it susceptible to nucleophilic attack. researchgate.net For 2-vinylaziridines, nucleophilic attack can occur at either the C2 (SN2 pathway) or the C4 position of the vinyl group (SN2' pathway), a conjugate addition. The regioselectivity of this ring-opening is highly dependent on the nature of the nucleophile, the activating group on the aziridine nitrogen, and the reaction conditions. researchgate.netresearchgate.net

The presence of an electron-withdrawing group on the aziridine nitrogen atom activates the ring, enhancing the electrophilicity of the ring carbons and facilitating nucleophilic attack. arkat-usa.org Common activating groups include sulfonyl (e.g., tosyl, nosyl) and diphenylphosphinyl (Dpp) groups. beilstein-journals.orgnih.gov

The ring-opening of aziridines using hydride reagents, such as Lithium Aluminium Hydride (LiAlH₄), is a common method for the synthesis of amines. In the case of substituted aziridines, the regioselectivity of the hydride attack is a key consideration. Research on 2-substituted N,N-dibenzylaziridinium ions has shown that hydride-induced ring opening occurs preferentially at the unsubstituted aziridine carbon atom. rsc.org This contrasts with other nucleophiles like bromide, which attack the more substituted carbon. rsc.org

For non-activated 2-substituted aziridines, LiAlH₄-promoted reduction can lead to the corresponding β-amino alcohols with regioselectivity dependent on the substitution pattern and reaction conditions, which can be enhanced by microwave irradiation. nih.gov In the context of 2-vinylaziridines, the presence of the vinyl group introduces two potential sites for nucleophilic attack: the C2 and C3 carbons of the aziridine ring. The general trend observed is that hydride nucleophiles attack the less sterically hindered C3 position. bioorg.org For instance, the reduction of an N-protected aziridine-2-carboxylate (B8329488) with LiAlH₄ first reduces the carbonyl group to an alcohol; subsequent ring-opening reduction then occurs at the C3–N bond to yield a β-amino alcohol. bioorg.org

Table 1: Regioselectivity of Hydride Ring-Opening on Aziridines

| Aziridine Type | Hydride Reagent | Major Product | Pathway | Reference |

|---|---|---|---|---|

| 2-Substituted N,N-dibenzylaziridinium | Hydride | Attack at unsubstituted carbon | SN2 | rsc.org |

| Non-activated 2-(acetoxymethyl)aziridines | LiAlH₄ | β-amino alcohols | SN2 | nih.gov |

This table summarizes the general regioselectivity observed in hydride-mediated ring-opening reactions of substituted aziridines.

Organocopper reagents, particularly lower-order lithium dialkylcuprates (R₂CuLi), are soft nucleophiles that exhibit a strong preference for conjugate addition reactions. masterorganicchemistry.com When reacting with 2-vinylaziridines, this translates to a highly regioselective attack at the terminal carbon of the vinyl group (C4), proceeding via an SN2' pathway.

Studies on N-diphenylphosphinyl (Dpp) activated vinylaziridines have demonstrated that their reaction with various lithio dialkylcuprates occurs with complete regioselectivity. beilstein-journals.orgnih.gov This SN2' ring-opening yields (E)-allylamines as the exclusive products in good yields. beilstein-journals.orgnih.gov This high level of regiocontrol is a hallmark of organocuprate reactivity with vinyl-substituted strained rings and represents one of the first examples of 100% regioselective ring opening of simple vinylaziridines with these reagents. beilstein-journals.orgnih.gov

Table 2: SN2' Ring-Opening of N-Dpp-2-vinylaziridines with Organocuprates

| Aziridine Substrate | Cuprate Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Dpp-2-phenyl-3-vinylaziridine | Me₂CuLi | (E)-N-Dpp-4-phenyl-1-penten-3-amine | 75 | beilstein-journals.org |

| N-Dpp-2-phenyl-3-vinylaziridine | Bu₂CuLi | (E)-N-Dpp-4-phenyl-1-nonen-3-amine | 80 | beilstein-journals.org |

| N-Dpp-2-(4-bromophenyl)-3-vinylaziridine | Me₂CuLi | (E)-N-Dpp-4-(4-bromophenyl)-1-penten-3-amine | 60 | beilstein-journals.org |

Data sourced from studies on N-diphenylphosphinyl activated vinylaziridines. beilstein-journals.org

The reaction of 2-vinylaziridines with other carbon nucleophiles also shows a strong tendency for the SN2' pathway, although the regioselectivity can be influenced by the nature of the nucleophile and the catalyst employed.

Palladium-catalyzed reactions of N-Dpp-vinylaziridines with soft carbon nucleophiles like sodiomalonate and sodium bis(phenylsulfonyl)methide proceed with complete regiocontrol, exclusively yielding the SN2' product. beilstein-journals.org This methodology provides a route to functionalized allylic amines. In contrast, harder nucleophiles like Grignard reagents (e.g., methyl magnesium iodide) show a preference for the SN2' pathway, but the regiocontrol is diminished, leading to a mixture of products from attack at both the C2 and C4 positions. beilstein-journals.orgnih.gov

Table 3: Ring-Opening of N-Dpp-vinylaziridines with Carbon Nucleophiles

| Aziridine Substrate | Nucleophile | Catalyst | Pathway | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Dpp-2-phenyl-3-vinylaziridine | AllylMgCl | - | SN2' | 61 | beilstein-journals.org |

| N-Dpp-2-phenyl-3-vinylaziridine | CH₂(CO₂Et)₂/NaH | Pd(PPh₃)₄ | SN2' | 55 | beilstein-journals.org |

| N-Dpp-2-(4-bromophenyl)-3-vinylaziridine | CH₂(SO₂Ph)₂/NaH | Pd(PPh₃)₄ | SN2' | 40 | beilstein-journals.org |

This table illustrates the regioselectivity of ring-opening with various carbon nucleophiles. beilstein-journals.org

Oxygen-based nucleophiles, such as carboxylates and alcohols, can also effectively open the 2-vinylaziridine ring. These reactions are often promoted by acid catalysis, which activates the aziridine by protonating the nitrogen atom.

The regioselective ring-opening of 2-vinylaziridines with acetic acid (AcOH) has been shown to proceed via allylic activation, where the nucleophilic acetate (B1210297) attacks the C2 position, cleaving the C2-N bond specifically. bioorg.orgbioorg.org Similarly, acid-catalyzed ring-opening of activated aziridines with various alcohols, including primary, secondary, and tertiary alcohols, provides a straightforward method for preparing 2-amino ethers. nih.gov The reaction of oxazolidinone-fused aziridines with alcohols like methanol (B129727) and ethanol, catalyzed by acids such as triflic acid (TfOH), proceeds in good yields. nih.gov

Table 4: Ring-Opening of Activated Aziridines with Oxygen Nucleophiles

| Aziridine Type | Nucleophile | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|---|

| 2-Vinylaziridine | Acetic Acid (AcOH) | CH₂Cl₂ | C2-attack product | bioorg.org |

| Oxazolidinone-fused aziridine | Methanol | 20 mol % TfOH | 2-Amino ether | nih.gov |

| Oxazolidinone-fused aziridine | Ethanol | 20 mol % TfOH | 2-Amino ether | nih.gov |

This table shows examples of ring-opening reactions with oxygen nucleophiles under various conditions.

Sulfur nucleophiles, known for their high nucleophilicity and "soft" character, are effective reagents for aziridine ring-opening. chemistrysteps.commasterorganicchemistry.com The reaction of N-Dpp-2-vinylaziridine with lithium thiophenolate results in a ring-opening reaction. beilstein-journals.org Research has also demonstrated that thiophenol can promote the ring-opening of aziridines with iodine under mild conditions to afford β-iodo amines. organic-chemistry.org Brønsted acid-catalyzed ring-opening of aziridines with thiophenols has also been reported as a viable method. researchgate.net

While specific studies detailing the reaction of selenium nucleophiles with 2-vinylaziridines are less common, the general principles of nucleophilicity suggest they would be highly effective. Selenium-centered anions are typically stronger nucleophiles than their sulfur counterparts. researchgate.net Given that sulfur nucleophiles like thiophenolate react readily, it is expected that selenolates (RSe⁻) would also efficiently open the vinylaziridine ring, likely favoring the SN2' pathway due to their soft nucleophilic nature.

Table 5: Ring-Opening of N-Dpp-2-phenyl-3-vinylaziridine with Thiophenolate

| Aziridine Substrate | Nucleophile | Conditions | Pathway | Yield (%) | Reference |

|---|

This table provides a specific example of a ring-opening reaction with a sulfur nucleophile. beilstein-journals.org

Nucleophilic Ring-Opening with Various Reagents

Nitrogen Nucleophiles

The high ring strain of aziridines, estimated at approximately 27 kcal/mol, makes them highly reactive towards ring-opening reactions with a variety of nucleophiles. nih.govresearchgate.netresearchgate.net Nitrogen nucleophiles, in particular, are effective for the ring-opening of 2-vinylaziridines, leading to the formation of valuable 1,2-diamine derivatives. The reaction can be activated by alkylating the ring nitrogen, which forms a more reactive aziridinium (B1262131) ion, facilitating nucleophilic attack. For instance, activation with agents like allyl iodide in the presence of silver triflate (AgOTf) allows for the ring-opening by nucleophiles such as acetate and azide (B81097). researchgate.net

Nitrogen heterocycles, which are typically considered hard nucleophiles, have also been successfully employed in these transformations. nih.gov For the reaction to proceed effectively, the nitrogen heterocycle often requires an electron-withdrawing group. nih.gov This modification enhances the nucleophilicity of the nitrogen atom, enabling it to attack the vinylaziridine. Both substituted 1H-pyrroles and 1H-indoles have been used to generate N-alkylated products with high yields and selectivity. nih.govnih.gov

The regioselectivity of the nucleophilic attack on 2-vinylaziridines can result in two possible products, arising from either SN2 or SN2′ pathways. The specific outcome is often influenced by the reaction conditions and the nature of the nucleophile and substrate.

Reductive Ring-Opening Reactions

Reductive methods provide another pathway for the ring-opening of 2-vinylaziridines. These reactions typically involve the use of reducing agents to cleave the C-N bond of the aziridine ring. For example, products from palladium-catalyzed cycloadditions involving 2-vinylaziridines, such as imidazolidinones, can be reduced almost quantitatively to yield sensitive imidazolidines, which can then be hydrolyzed to produce vicinal diamines. nih.govacs.org This two-step process demonstrates a synthetic application of reductive ring-opening to access important functional groups.

Palladium-Catalyzed Ring-Opening Mechanisms

Palladium catalysis offers a powerful and versatile method for the ring-opening of 2-vinylaziridines, enabling a range of transformations with high selectivity. nih.govacs.org These reactions proceed through mechanisms that often involve the formation of π-allyl palladium intermediates, leading to various functionalized products. acs.orgnih.gov

The key step in palladium-catalyzed ring-opening reactions of 2-vinylaziridines is the oxidative addition of a Pd(0) complex to the aziridine. This step forms a η3-π-allyl palladium(II) complex. wikipedia.org This process is analogous to the well-known Tsuji-Trost reaction. wikipedia.org The formation of this intermediate is facilitated by the release of ring strain in the three-membered aziridine ring. nih.gov

The π-allyl palladium intermediate is dynamic, capable of interconverting between different diastereomeric forms through a η3−η1−η3 mechanism. acs.orgnih.gov This rapid equilibration is crucial for achieving high stereoselectivity in subsequent transformations, particularly in dynamic kinetic asymmetric processes. nih.govacs.org The reactivity of these intermediates allows for subsequent attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net

The regioselectivity and stereoselectivity of palladium-catalyzed ring-opening reactions are critical aspects that determine the structure of the final product. The choice of catalyst, specifically the ligand coordinated to the palladium center, plays a pivotal role in controlling these outcomes. nih.govacs.org For instance, different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can direct the nucleophilic attack to either the C2 or C3 position of the original aziridine ring. nih.govacs.org

Computational studies have shown that interactions between the palladium catalyst and the aziridine substrate are key in determining the regioselectivity of the ring-opening event. nih.govacs.org In some systems, bulky phosphine ligands can sterically hinder attack at the more substituted benzylic carbon, leading to preferential reaction at the terminal carbon of the vinyl group. acs.org The stereochemistry of the reaction is also well-controlled, often proceeding via an SN2-type oxidative addition, which results in an inversion of configuration at the carbon center. nih.govacs.org This stereospecificity allows for the transfer of chiral information from an enantiopure aziridine starting material to the product. nih.govacs.org

Dynamic kinetic asymmetric transformation (DYKAT) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of the product in high yield and enantiomeric excess. nih.govacs.org In the context of 2-vinylaziridines, palladium-catalyzed DYKAT reactions have been successfully developed. nih.govacs.org

This process relies on the rapid equilibration of the diastereomeric π-allyl palladium intermediates, which occurs faster than the subsequent nucleophilic attack. acs.org Under these Curtin-Hammett conditions, a chiral palladium catalyst selectively catalyzes the reaction of one of the rapidly interconverting intermediates, funneling the racemic starting material into a single, highly enantioenriched product. nih.govacs.org The choice of chiral ligand is crucial for achieving high enantioselectivity. nih.govnih.gov For example, ligands derived from trans-1,2-diaminocyclohexane have proven effective. nih.govacs.org The electrophilicity of the reaction partner, such as an isocyanate, can also influence the enantiomeric excess of the product. nih.govacs.org

| Isocyanate | Electrophilicity | Enantiomeric Excess (ee %) |

|---|---|---|

| Benzoyl isocyanate | High | 13 |

| Phenyl isocyanate | Moderate | 88 |

| p-Methoxyphenyl isocyanate | Low | 93 |

| Benzyl (B1604629) isocyanate | Low | 95 |

Rearrangement and Isomerization Pathways

In addition to ring-opening reactions, 2-vinylaziridines can undergo various rearrangement and isomerization reactions, often driven by the release of ring strain. mdpi.com These transformations can lead to the formation of larger, more complex heterocyclic structures.

One of the most significant rearrangement pathways is the nih.govnih.gov-sigmatropic rearrangement, which can lead to the formation of seven-membered azepine skeletons. mdpi.com This ring expansion is a valuable method for synthesizing these otherwise difficult-to-access heterocycles. Thermal conditions can induce this rearrangement. nih.gov For example, an N-vinyl-2-arylaziridine can undergo a thermal rearrangement to form a nih.govbenzazepine structure, a core component of certain alkaloids. nih.gov

Another important rearrangement is the aza- nih.govnih.gov-Wittig rearrangement, which typically yields six-membered tetrahydropyridine (B1245486) derivatives. nih.gov This reaction is promoted by strong bases, such as lithium diisopropylamide (LDA), and the choice of the N-substituent on the aziridine is crucial for its success. nih.gov For instance, N-tert-butyl acetyl vinylaziridines have been shown to be superior substrates for this transformation. nih.gov The stereochemistry of the starting vinylaziridine dictates the stereochemistry of the resulting tetrahydropyridine product with high selectivity. nih.gov

Depending on the substitution pattern and reaction conditions, other rearrangements can also occur. For example, spontaneous ring expansions to form pyrrolidine (B122466) derivatives have been observed during the synthesis of certain vinylaziridines. mdpi.com

| Rearrangement Type | Resulting Structure | Typical Conditions | Reference |

|---|---|---|---|

| nih.govnih.gov-Sigmatropic | Azepine (7-membered ring) | Thermal | mdpi.comnih.gov |

| Aza- nih.govnih.gov-Wittig | Tetrahydropyridine (6-membered ring) | Strong Base (e.g., LDA) | nih.gov |

| Spontaneous Ring Expansion | Pyrrolidine (5-membered ring) | During synthesis | mdpi.com |

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. In 2-vinylaziridines, these rearrangements are driven by the release of strain from the three-membered ring, providing pathways to larger, more stable heterocyclic structures.

Aza-Claisen Rearrangement

The aza-Claisen rearrangement is a nih.govnih.gov-sigmatropic shift that, in the context of 2-vinylaziridines, serves as a powerful method for stereoselectively synthesizing seven-membered lactams. nih.gov When N-acylated 2,3-disubstituted vinylaziridines are treated with a strong base such as Lithium Hexamethyldisilazide (LiHMDS) at low temperatures, they form an amide enolate. nih.gov Upon warming, this intermediate undergoes a highly stereoselective nih.govnih.gov-sigmatropic rearrangement. nih.gov

The stereochemical outcome of the reaction is rationalized by a kinetically controlled process that proceeds through a six-membered, boat-like transition state. nih.gov This rearrangement transforms the carbon-nitrogen bond of the aziridine into a new carbon-carbon bond, effectively expanding the ring and establishing new stereocenters with high fidelity. The reaction has been investigated with various substituents on the vinylaziridine core, demonstrating its scope in producing mono-, di-, and trisubstituted seven-membered lactams in good yields. nih.gov The transformation of an N-vinyl-2-arylaziridine to a nih.govbenzazepine core, a key structure in cephalotaxine (B1668394) alkaloids, has also been achieved through a smooth thermal nih.govnih.gov-rearrangement, highlighting its utility in natural product synthesis. nih.gov

Table 1: Examples of Aza- nih.govnih.gov-Claisen Rearrangement in N-Acyl-2-vinylaziridines

| Substrate (N-Acyl-2-vinylaziridine) | Conditions | Product (Seven-membered Lactam) | Yield | Reference |

|---|---|---|---|---|

| N-acetyl-2-vinyl-3-methylaziridine | LiHMDS, THF, -78 °C to RT | 3-methyl-azepan-2-one derivative | Good | nih.gov |

| N-propionyl-2-vinyl-3-phenylaziridine | LiHMDS, THF, -78 °C to RT | 3-phenyl-azepan-2-one derivative | Good | nih.gov |

| N-vinyl-2-arylaziridine (epimeric mixture) | Thermal (100 °C) | nih.gov-Benzazepine derivative | 76% | nih.gov |

Aza-Wittig Rearrangement

The aza- nih.govnih.gov-Wittig rearrangement is a nih.govnih.gov-sigmatropic shift that provides a novel entry to di- and trisubstituted tetrahydropyridines from 2-vinylaziridine precursors. nih.govacs.org This rearrangement involves the treatment of an N-substituted vinylaziridine with a strong base, such as Lithium Diisopropylamide (LDA), to generate a carbanion adjacent to the nitrogen atom. acs.org The reaction is highly dependent on the nature of the anion-stabilizing group on the nitrogen. nih.gov

Studies have shown that N-tert-butyl acetyl vinylaziridines are particularly effective substrates, affording cis-2,6-tetrahydropyridines as single isomers in high yields. nih.gov The stereochemical outcome is influenced by the geometry of the vinylaziridine substrate. For instance, (Z)-propenylaziridines yield trans,trans-2,3,6-trisubstituted tetrahydropyridines, while the corresponding (E)-propenylaziridines give cis,cis-2,3,6-derivatives with similarly high selectivity. nih.gov The driving force for this rearrangement is the relief of ring strain in moving from the three-membered aziridine to a six-membered tetrahydropyridine ring. acs.org However, the mechanistic picture can be complex, with some systems being unreactive or undergoing competitive nih.govacs.org-rearrangements. acs.org

Table 2: Influence of N-Substituent on Aza- nih.govnih.gov-Wittig Rearrangement

| Substrate (N-Substituted-2-vinylaziridine) | Base | Product (Tetrahydropyridine) | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| N-tert-butyl acetyl vinylaziridine | LDA | cis-2,6-tetrahydropyridine | Single isomer | >90% | nih.gov |

| N-propargyl vinylaziridine | LDA | trans-tetrahydropyridine | Modest trans selectivity | - | acs.org |

| (Z)-N-tert-butyl acetyl-2-(prop-1-en-1-yl)aziridine | LDA | trans,trans-2,3,6-trisubstituted tetrahydropyridine | Single isomer | - | nih.gov |

| (E)-N-tert-butyl acetyl-2-(prop-1-en-1-yl)aziridine | LDA | cis,cis-2,3,6-trisubstituted tetrahydropyridine | Single isomer | - | nih.gov |

Hydrogen Shift Rearrangements

Hydrogen shift rearrangements in 2-vinylaziridines represent another class of pericyclic reactions. A notable example is the homodienyl- acs.org-hydrogen shift. acs.org This process is a thermally allowed sigmatropic rearrangement where a hydrogen atom migrates from a carbon atom of the aziridine ring to the terminal carbon of the vinyl group. This intramolecular rearrangement proceeds through a cyclic transition state.

The driving force for this reaction is the formation of a more stable, conjugated diene system within a five-membered ring structure. The product of this acs.org-hydrogen shift is typically a 1-pyrroline (B1209420) (a dihydro-pyrrole). This transformation provides a direct route from the strained three-membered ring of vinylaziridine to the five-membered pyrroline (B1223166) heterocycle. The feasibility and rate of the rearrangement can be influenced by the substitution pattern on the aziridine ring and the vinyl group, which affects the conformation required to achieve the necessary orbital alignment in the transition state.

Thermal Rearrangements to Pyrrolines/Pyrroles

The thermal isomerization of 2-vinylaziridines to 2,3-dihydro-pyrroles (pyrrolines) is a well-documented reaction driven by the release of the inherent strain energy of the aziridine ring. mdpi.comnih.gov This transformation represents a synthetically valuable ring expansion, converting a three-membered heterocycle into a five-membered one.

Homolytic Mechanism Considerations

The mechanism of the thermal rearrangement of 2-vinylaziridines to pyrrolines has been a subject of study, with significant consideration given to a homolytic pathway. This proposed mechanism involves the initial, rate-determining step of homolytic cleavage of the carbon-carbon bond within the aziridine ring. chemistrysteps.comyoutube.com This bond is the weakest in the strained ring and its cleavage results in the formation of a diradical intermediate.

This nitrogen-stabilized azallyl diradical is a key intermediate in the proposed pathway. Once formed, this diradical can undergo a rapid intramolecular cyclization. The vinyl group acts as a radical trap, with the radical center at the former C2 position of the aziridine adding to the internal carbon of the vinyl double bond. This 5-exo-trig cyclization is kinetically favored and results in the formation of a five-membered ring, which, after stabilization, yields the final pyrroline product.

Influence of Substituents on Rearrangement Pathways

Substituents on the 2-vinylaziridine skeleton can significantly influence the course and outcome of thermal rearrangements. The position and electronic nature of these substituents can affect the stability of potential intermediates and the activation energy of competing reaction pathways.

For example, substituents on the nitrogen atom can alter the electron density and stability of the proposed diradical intermediate. Electron-withdrawing groups on the nitrogen may disfavor the homolytic cleavage by destabilizing the radical character on the adjacent carbon. Conversely, substituents on the vinyl group can influence the rate and regioselectivity of the cyclization step. A substituent at the terminal carbon of the vinyl group might sterically hinder the cyclization or electronically influence the stability of the resulting radical in the five-membered ring. Similarly, substituents on the aziridine ring can impact the initial C-C bond cleavage and the subsequent cyclization, potentially opening pathways to different regioisomers or alternative rearrangement products.

Metal-Catalyzed Isomerization and Rearrangement

The strained three-membered ring of 2-vinylaziridines, coupled with the adjacent vinyl group, provides a unique platform for a variety of metal-catalyzed transformations. These reactions often proceed through ring-opening mechanisms, leading to the formation of structurally diverse and synthetically valuable nitrogen-containing heterocycles. Palladium, nickel, and copper catalysts have proven particularly effective in mediating these isomerizations and rearrangements.

Palladium-Catalyzed Isomerization

Palladium catalysts are highly effective in promoting the isomerization and rearrangement of 2-vinylaziridines. These transformations typically proceed through the formation of a (π-allyl)palladium intermediate, which is a key mechanistic feature. The reaction of a Pd(0) complex with the vinylaziridine leads to the opening of the aziridine ring and the formation of this intermediate. The fate of this intermediate, and thus the final product, is influenced by the reaction conditions and the presence of other reagents.

A common isomerization process involves the interconversion of cis and trans isomers of 2-vinylaziridines. This occurs via a η³−η¹−η³ interconversion of the (π-allyl)palladium intermediate. This mechanistic pathway has been evidenced by the mixture of stereoisomers obtained when using stereochemically pure cis-vinylaziridines as starting materials.

Furthermore, palladium-catalyzed reactions of 2-vinylaziridines can lead to ring expansion or cycloaddition products in the presence of suitable trapping agents. For instance, in the presence of carbon dioxide, 2-vinylaziridines undergo a mild ring-opening cyclization to yield 5-vinyloxazolidinones. This process is regio- and stereoselective, and mechanistic studies suggest that it also proceeds through a π-allyl palladium intermediate. The use of halide additives and lower temperatures can suppress the isomerization of this intermediate, allowing for kinetic control of the product distribution.

Similarly, cycloaddition reactions with heterocumulenes such as isocyanates, carbodiimides, and isothiocyanates, catalyzed by palladium acetate and triphenylphosphine (B44618), afford five-membered ring heterocycles in moderate to high yields. These reactions are typically performed at room temperature and atmospheric pressure. The regioselectivity of these reactions is high, leading to the formation of valuable imidazolidinones, imidazolidinethiones, and imidazolidineimines.

The versatility of palladium catalysis is further demonstrated in dynamic kinetic asymmetric transformations, where nitrogen heterocycles like pyrroles and indoles act as nucleophiles. These reactions provide access to N-alkylated products with high regio-, chemo-, and enantioselectivity.

Nickel-Catalyzed Rearrangements to Imines/Oxazolines

Nickel catalysts, particularly those supported by N-heterocyclic carbene (NHC) ligands, have been shown to effectively catalyze the rearrangement of 2-vinylaziridines under mild conditions. The nature of the substituent on the aziridine nitrogen atom plays a crucial role in directing the reaction towards different products.

When the nitrogen is substituted with an electron-withdrawing group, such as a benzoyl, Boc, or methoxycarbonyl group, the nickel-catalyzed rearrangement leads to the formation of 5-vinyl-2-oxazolines. In contrast, vinylaziridines with N-trityl or N-benzhydryl substituents typically rearrange to form α,β-unsaturated imines or 1,3-butadienylamines.

The choice of the NHC ligand can also influence the product distribution. For instance, the rearrangement of 1-benzhydryl vinylaziridine with a Ni/IPr (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) catalyst system yields a 1,3-butadienylamine. However, when the more saturated SIPr (SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) ligand is used, the product is the corresponding α,β-unsaturated imine.

The proposed mechanism for these rearrangements involves the formation of a key π-allyl/Ni complex. This intermediate can then undergo β-hydride elimination followed by reductive elimination. The final product, either an imine or a 1,3-butadienylamine, is thought to arise from a metallapiperidine or a metallazetidine intermediate, respectively.

Below is a table summarizing the outcomes of nickel-catalyzed rearrangements of various N-substituted 2-vinylaziridines.

Table 1: Nickel-Catalyzed Rearrangement of N-Substituted 2-Vinylaziridines

| Entry | N-Substituent | Ligand | Product |

|---|---|---|---|

| 1 | Trityl | IPr | α,β-Unsaturated Imine |

| 2 | Benzoyl | IPr | 5-Vinyl-2-oxazoline |

| 3 | Boc | IPr | 5-Vinyl-2-oxazoline |

| 4 | Methoxycarbonyl | IPr | 5-Vinyl-2-oxazoline |

| 5 | Benzhydryl | IPr | 1,3-Butadienylamine |

| 6 | Benzhydryl | SIPr | α,β-Unsaturated Imine |

Reaction conditions: 5 mol % Ni(COD)₂, 10 mol % ligand, toluene, 60 °C, overnight.

Copper-Catalyzed Rearrangement

Copper catalysts have emerged as effective promoters for the ring expansion of 2-vinylaziridines, primarily yielding 3-pyrrolines. This transformation is believed to proceed through a-sigmatropic rearrangement mechanism. Commercially available copper(II) catalysts, such as copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂), have been found to be particularly efficient for this purpose.

The reaction demonstrates broad substrate scope, accommodating various substituents on both the aziridine ring and the vinyl group. Functional groups like enol ethers, esters, protected alcohols, sulfonamides, and imides are well-tolerated. Mechanistic investigations suggest that the reaction is initiated by the coordination of the Lewis acidic copper catalyst to the aziridine nitrogen, which weakens the C-N bond. This facilitates the ring-opening and subsequent rearrangement to form the more stable five-membered pyrroline ring. Studies have indicated that a cationic copper(II) species, generated in situ, is likely the active catalyst.

Interestingly, while copper(II) catalysts are commonly used, recent studies suggest that a copper(I) species is the active catalyst in some instances. The use of in situ reducing agents has been shown to accelerate the reaction, supporting a Cu(I)-mediated pathway. Kinetic studies have helped to further elucidate the mechanism, favoring a copper(I) insertion into the C-N bond to form an allylcopper intermediate, which then undergoes reductive elimination to afford the pyrroline product.

It is noteworthy that when enantiomerically enriched vinylaziridines are subjected to these copper-catalyzed rearrangement conditions, the resulting pyrroline product is often racemic. This observation is consistent with a mechanism involving an achiral or rapidly racemizing intermediate, such as the proposed allylcopper species.

The table below provides examples of copper-catalyzed rearrangements of 2-vinylaziridines to 3-pyrrolines.

Table 2: Copper-Catalyzed Ring Expansion of 2-Vinylaziridines

| Entry | Vinylaziridine Substituents (R¹, R², R³) | Catalyst (mol%) | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | R¹=Me, R²=H, R³=Bn | (CuOTf)₂·toluene (5) | THF, rt, 2 h | 4-Benzyl-2-methyl-1-tosyl-2,5-dihydro-1H-pyrrole | 60 |

| 2 | R¹=Ph, R²=H, R³=H | (CuOTf)₂·toluene (5) | THF, rt, 2 h | 2-Phenyl-1-tosyl-2,5-dihydro-1H-pyrrole | 94 |

| 3 | R¹=Bn, R²=H, R³=H | (CuOTf)₂·toluene (5) | THF, rt, 2 h | 2-Benzyl-1-tosyl-2,5-dihydro-1H-pyrrole | 89 |

| 4 | R¹=Me, R²=Me, R³=H | Cu(hfacac)₂ (5) | Toluene, 120 °C | 2,2-Dimethyl-1-tosyl-2,5-dihydro-1H-pyrrole | 90 |

Acid-Mediated Rearrangements

The rearrangement of 2-vinylaziridines can also be promoted by acids, leading to the formation of various heterocyclic structures. Both Lewis acids and Brønsted acids can catalyze these transformations, which typically involve the protonation or coordination of the acid to the aziridine nitrogen. This activation facilitates the cleavage of the strained three-membered ring.

Lewis acids, such as copper(II) complexes, can catalyze the ring expansion of 2-vinylaziridines to 3-pyrrolines. This reaction is proposed to proceed via a-sigmatropic rearrangement. The Lewis acid activates the aziridine by coordinating to the nitrogen atom, which weakens the carbon-nitrogen bond and facilitates the rearrangement. Kinetic studies of copper-catalyzed rearrangements have shown a sigmoidal rate profile, suggesting an autocatalytic process where an in situ generated cationic copper(II) species is the active catalyst.

In some cases, the rearrangement can proceed through a stepwise ionic pathway. For example, the treatment of an N-aryl-2-vinylaziridine with a base can lead to the in situ generation of an N-vinyl-2-arylaziridine, which then undergoes a thermal-sigmatropic rearrangement to form a seven-membered benzazepine ring system. While this is a thermal rearrangement, the initial steps to generate the reactive intermediate can be considered acid/base mediated.

The nature of the acid and the substitution pattern of the vinylaziridine can influence the outcome of the reaction. For instance, the regioselectivity of nucleophilic ring-opening of 2-aryl-N-tosylaziridines with alcohols is mediated by Lewis acids and proceeds via an Sₙ2-type pathway. This indicates that acid mediation can also lead to intermolecular reactions in addition to intramolecular rearrangements.

The table below summarizes examples of acid-mediated rearrangements of 2-vinylaziridines.

Table 3: Examples of Acid-Mediated Rearrangements of 2-Vinylaziridines

| Substrate | Acid/Conditions | Product | Rearrangement Type |

|---|---|---|---|

| N-Tosyl-2-vinylaziridines | Cu(hfacac)₂ | 3-Pyrrolines | Lewis Acid Catalyzed-Sigmatropic |

| N-Aryl-2-vinylaziridine | Cs₂CO₃, 1,4-dioxane, 100 °C | Benzazepine derivative | Base-mediated generation followed by thermal-sigmatropic rearrangement |

Rearrangement to Cyclic Sulfoximines

A notable and stereospecific rearrangement of 2-vinylaziridine-2-carboxylates leads to the formation of chiral six-membered cyclic sulfoximines. This transformation occurs under mild, often thermal, conditions and proceeds with complete stereocontrol, preserving the chiral information from the starting material. The reaction is initiated by the synthesis of trisubstituted vinylaziridine-2-carboxylates through an aza-Darzens type aziridination of chiral sulfinimines.

The subsequent rearrangement of the vinylaziridine to the cyclic sulfoximine (B86345) is believed to be a concerted sigmatropic process. This hypothesis is supported by the fact that the reaction proceeds efficiently in a variety of solvents, including polar, non-polar, and nucleophilic ones, without the formation of ionic intermediates. The presence of the ester functionality on the aziridine ring is thought to activate the alkene, facilitating this sigmatropic rearrangement.

This methodology has demonstrated a broad substrate scope, tolerating a range of substituents at the 3-position of the vinylaziridine ring, including sterically hindered alkyl groups, saturated carbocycles, unsaturated moieties, and silyl (B83357) ethers. The reaction can be performed in a two-step protocol, involving the isolation of the aziridine intermediate, or as a one-pot process directly from the sulfinimine, which is advantageous for handling less stable aziridine intermediates.

The synthetic utility of the resulting cyclic sulfoximines has been demonstrated through their conversion into other valuable nitrogen heterocycles, such as pyrrolines, which are precursors for biologically active natural products.

The table below presents the substrate scope for the rearrangement of various 2-vinylaziridines to their corresponding cyclic sulfoximines.

Table 4: Synthesis of Cyclic Sulfoximines from 2-Vinylaziridines

| Entry | R Group on Aziridine | Yield (%) |

|---|---|---|

| 1 | Phenyl | 85 |

| 2 | Isopropyl | 75 |

| 3 | Cyclohexyl | 80 |

| 4 | Cyclopentyl | 78 |

| 5 | Styryl | 70 |

| 6 | 4-Methoxyphenyl | 82 |

| 7 | 2-Thienyl | 76 |

| 8 | (CH₂)₂OTBS | 65 |

Reaction conditions typically involve heating the isolated vinylaziridine.

Cycloaddition Reactions

2-Vinylaziridines are versatile substrates for a variety of cycloaddition reactions, serving as precursors to five- and seven-membered heterocyclic rings. These transformations can be promoted by transition metal catalysts or proceed under thermal conditions, and the type of cycloaddition ([3+2], [4+3], or [5+2]) is dependent on the nature of the reaction partner and the conditions employed.

Palladium-catalyzed [3+2] cycloaddition reactions are particularly common. In these reactions, the 2-vinylaziridine acts as a three-atom component. The reaction is initiated by the oxidative addition of a Pd(0) catalyst to the vinylaziridine, which leads to the formation of a zwitterionic π-allylpalladium intermediate. This intermediate then reacts with a two-atom component (dipolarophile) to form a five-membered ring. A wide range of dipolarophiles have been successfully employed, including activated alkenes, alkynes, isocyanates, and α,β-unsaturated imines. These reactions often proceed with high regio- and stereoselectivity. For instance, the reaction with 2-nitro-1,3-enynes leads to the formation of cyclic 1,3-dien-5-yne systems after a subsequent elimination of HNO₂. Asymmetric versions of these [3+2] cycloadditions have also been developed using chiral phosphine ligands, providing access to optically enriched aza-spiroindolenines and pyrrolidine structures.

The [5+2] cycloaddition of 2-vinylaziridines provides a direct route to seven-membered nitrogen-containing heterocycles. In these reactions, the vinylaziridine serves as a five-atom component. For example, the reaction of 2-vinylaziridines with sulfonyl isocyanates proceeds smoothly under mild conditions to afford seven-membered cyclic ureas in high yields. The reaction exhibits a notable solvent effect, with dichloromethane (B109758) favoring the formation of the seven-membered ring. The proposed mechanism involves the initial reaction of the vinylaziridine with the isocyanate to form a zwitterionic intermediate, which then undergoes a ring-closing reaction.

While less common, [4+3] cycloadditions involving a four-atom π-system and a three-atom π-system can also be used to construct seven-membered rings. In the context of 2-vinylaziridines, this would typically involve the vinylaziridine acting as the three-atom component, likely through an allyl cation intermediate.

The table below provides a summary of various cycloaddition reactions involving 2-vinylaziridines.

Table 5: Cycloaddition Reactions of 2-Vinylaziridines

| Cycloaddition Type | Reaction Partner | Catalyst/Conditions | Product |

|---|---|---|---|

| [3+2] | 2-Nitro-1,3-enynes | Pd(0) | Cyclic 1,3-dien-5-yne systems |

| [3+2] | α,β-Unsaturated Imines | Pd(0) / Chiral Ligand | Optically enriched aza-spiroindolenines |

| [3+2] | α,β-Unsaturated Aldehydes | Pd(0) / Organocatalyst | Chiral pyrrolidines |

Carbonylative Ring Expansion to Lactams

The carbonylative ring expansion of 2-vinylaziridines represents a significant synthetic route to lactams, particularly β-lactams and δ-lactams. This transformation typically involves the insertion of carbon monoxide (CO) into the aziridine ring, a process often mediated by transition metal catalysts.

The synthesis of β-lactams from vinylaziridines was an early application of this methodology, providing an enantioselective pathway to important structures like the carbapenem (B1253116) antibiotic (+)-PS-5. nih.govmdpi.com Palladium-catalyzed reactions have been shown to stereoselectively convert vinylaziridines into trans-β-lactams. nih.gov The mechanism is proposed to involve a Pd(0)-mediated ring opening of the vinylaziridine, followed by CO insertion into the resulting π-allyl complex, which then undergoes reductive elimination to form the four-membered β-lactam ring. nih.gov

More recently, research has demonstrated that the regioselectivity of carbonylation can be controlled to produce different ring sizes. For instance, while some conditions favor the [3+1] cycloaddition to yield β-lactams, other systems can promote a [5+1] cycloaddition to form six-membered δ-lactams. nih.govacs.org A palladium-catalyzed carbonylative [5+1] cycloaddition of N-tosyl vinylaziridines has been developed that shows solvent-controlled divergent synthesis. acs.org Reactions conducted in tetrahydrofuran (B95107) (THF) tend to produce β,γ-unsaturated δ-lactams, whereas using dimethylformamide (DMF) as the solvent leads to the formation of α,β-unsaturated δ-lactams in high yields. acs.org This solvent-dependent selectivity highlights the nuanced control that can be exerted over the reaction pathway.

The choice of catalyst is also crucial. While palladium complexes are common, rhodium-complexed dendrimers supported on a resin have also been employed as recyclable catalysts for the carbonylative ring expansion of various aziridines to β-lactams. nih.gov

| Vinylaziridine Substrate | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chiral Vinylaziridine | Pd(0), CO | β-Lactam (precursor to (+)-PS-5) | Not specified | mdpi.com |

| N-Tosyl Vinylaziridine | Pd(OAc)₂, P(o-tol)₃, CO (1 atm), THF | β,γ-Unsaturated δ-Lactam | Good to excellent | acs.org |

| N-Tosyl Vinylaziridine | Pd(OAc)₂, P(o-tol)₃, CO (1 atm), DMF | α,β-Unsaturated δ-Lactam | Good to excellent | acs.org |

| Various Aziridines | Resin-supported Rh-dendrimer, CO | β-Lactam | Not specified | nih.gov |

Cycloaddition with Heterocumulenes

2-Vinylaziridines undergo cycloaddition reactions with a variety of heterocumulenes, including isocyanates, carbodiimides, isothiocyanates, and carbon dioxide. These reactions provide access to a range of five- and seven-membered heterocyclic compounds. acs.orgacs.org The reactivity is often catalyzed by transition metals, such as palladium, which facilitate the ring-opening of the aziridine to form a (π-allyl)palladium intermediate that subsequently reacts with the heterocumulene. acs.orgnih.gov

The reaction of 2-vinylaziridines with isocyanates can lead to different products depending on the reaction conditions and the nature of the isocyanate.

In the presence of a palladium catalyst system, such as [Pd(OAc)₂] and PPh₃, 2-vinylaziridines react with isocyanates at room temperature to regioselectively afford five-membered vinyl-substituted imidazolidinone products in moderate to high yields. acs.orgnih.govnih.gov This transformation proceeds via a (π-allyl)palladium complex. Dynamic kinetic asymmetric transformations have also been developed, allowing for the synthesis of chiral imidazolidinones with high enantioselectivity using chiral phosphine ligands. acs.org

Alternatively, a catalyst-free [5+2] cycloaddition can occur between 2-vinylaziridines and highly reactive sulfonyl isocyanates. acs.orgnih.gov This reaction proceeds smoothly under mild conditions, particularly in dichloromethane (CH₂Cl₂), to produce seven-membered cyclic ureas in good to high yields. acs.orgnih.gov The vinylaziridine acts as a five-atom unit in this transformation. Thermal coupling reactions without a catalyst can also yield a mixture of products, including seven-membered heterocycles and five-membered oxazolidinones. nih.gov

| Vinylaziridine | Isocyanate | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1-Butyl-2-vinylaziridine | Phenyl Isocyanate | [Pd(OAc)₂]/PPh₃, THF, RT | 5-Membered Imidazolidinone | 97% | acs.org |

| Various | Sulfonyl Isocyanates | None, CH₂Cl₂, RT | 7-Membered Cyclic Urea | Good to high | acs.orgnih.gov |

| N-Benzyl-2-styryl-aziridine | Phenyl Isocyanate | Thermal (100 °C) | 7-Membered Ring, Oxazolidinone, Imidazolidinone | Mixture | nih.gov |

| Racemic Vinylaziridines | Benzyl Isocyanate | Pd-catalyst, Chiral Ligand, Acetic Acid | Chiral 5-Membered Imidazolidinone | High (95% ee) | acs.org |

Similar to isocyanates, 2-vinylaziridines react with carbodiimides in the presence of a palladium catalyst ([Pd(OAc)₂] and PPh₃) at room temperature. acs.orgnih.gov This ring-opening cyclization reaction regioselectively yields five-membered imidazolidineimine derivatives. The reaction is believed to proceed through a similar (π-allyl)palladium intermediate, with the mechanism supported by the formation of a mixture of stereoisomers when using a stereodefined vinylaziridine substrate. acs.org These transformations are generally efficient, providing the heterocyclic products in good yields. acs.org

| Vinylaziridine | Carbodiimide | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Butyl-2-vinylaziridine | Diisopropylcarbodiimide | [Pd(OAc)₂]/PPh₃, THF, RT | 5-Membered Imidazolidineimine | 85% | acs.org |

| 1-Benzyl-2-vinylaziridine | Diisopropylcarbodiimide | [Pd(OAc)₂]/PPh₃, THF, RT | 5-Membered Imidazolidineimine | 83% | acs.org |

| cis-1-Butyl-2-vinyl-3-methylaziridine | Dicyclohexylcarbodiimide | [Pd(OAc)₂]/PPh₃, THF, RT | 5-Membered Imidazolidineimine | 60% | acs.org |

The palladium-catalyzed cycloaddition of 2-vinylaziridines extends to isothiocyanates. Using the same catalytic system of [Pd(OAc)₂] and triphenylphosphine (PPh₃), these reactions occur at room temperature and atmospheric pressure to provide five-membered imidazolidinethiones. acs.orgnih.gov The reaction is regioselective and proceeds in moderate to high yields. The established mechanism involves the formation of a (π-allyl)palladium complex intermediate, consistent with other heterocumulene additions. acs.org

| Vinylaziridine | Isothiocyanate | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Butyl-2-vinylaziridine | Phenyl Isothiocyanate | [Pd(OAc)₂]/PPh₃, THF, RT | 5-Membered Imidazolidinethione | 93% | acs.org |

| 1-Benzyl-2-vinylaziridine | Phenyl Isothiocyanate | [Pd(OAc)₂]/PPh₃, THF, RT | 5-Membered Imidazolidinethione | 89% | acs.org |

| cis-1-Butyl-2-vinyl-3-methylaziridine | Phenyl Isothiocyanate | [Pd(OAc)₂]/PPh₃, THF, RT | 5-Membered Imidazolidinethione | 75% | acs.org |

The insertion of carbon dioxide (CO₂), an abundant and renewable C1 building block, into 2-vinylaziridines is a valuable method for synthesizing 5-vinyloxazolidinones. acs.orgbristol.ac.uknih.gov This transformation is efficiently catalyzed by palladium complexes under mild conditions, using an ambient atmosphere of CO₂. acs.orgbristol.ac.uk The process is high-yielding, regio- and stereoselective. acs.org The reaction mechanism involves the capture of a π-allyl palladium intermediate by CO₂. acs.org The stereochemical outcome of the reaction suggests that the capture of the intermediate by CO₂ is faster than the isomerization of the π-allyl palladium complexes, especially when the reaction is conducted at 0°C. acs.orgbristol.ac.uk The addition of additives like tetrabutylammonium (B224687) chloride (TBAC) can be crucial for achieving high yields by increasing the nucleophilicity of the intermediate aza-anion. bristol.ac.uk

| Vinylaziridine Substrate | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| trans-N-Ts-2-vinyl-3-propylaziridine | Pd₂(dba)₃, PPh₃, TBAC, CO₂ (1 atm), 0 °C | trans-5-Vinyloxazolidinone | 86% | bristol.ac.uk |

| trans-N-Boc-2-vinyl-3-propylaziridine | Pd₂(dba)₃, PPh₃, TBAC, CO₂ (1 atm), 0 °C | trans-5-Vinyloxazolidinone | 90% | bristol.ac.uk |

| cis-N-Ts-2-vinyl-3-propylaziridine | Pd₂(dba)₃, PPh₃, TBAC, CO₂ (1 atm), 0 °C | cis-5-Vinyloxazolidinone | 85% | acs.org |

Cycloaddition with Carbon-Carbon Multiple Bonds

2-Vinylaziridines can participate in cycloaddition reactions with various carbon-carbon multiple bonds, leading to the formation of larger, more complex carbocyclic and heterocyclic ring systems. These reactions often proceed through strain-release mechanisms, leveraging the inherent energy of the three-membered aziridine ring.

Palladium-catalyzed reactions are prominent in this area. For example, vinylaziridines react with doubly activated Michael acceptors to form pyrrolidines. nih.gov This methodology has been extended to singly activated acceptors like methyl vinyl ketone, providing a general and stereoselective route to the pyrrolidine skeleton, which has been applied in the total synthesis of natural products such as kainic acid. nih.gov The mechanism involves the formation of a π-allyl palladium intermediate from the vinylaziridine, which is then attacked by the Michael acceptor.

Formal [3+2] cycloadditions are another important class of reactions. Lewis acids such as yttrium triflate (Y(OTf)₃) can catalyze the C-C bond cleavage of N-tosyl aziridines to form metallo-azomethine ylides. rsc.org These ylides readily undergo [3+2] dipolar cycloaddition with electron-rich olefins, producing substituted pyrrolidines with high regio- and diastereoselectivity. rsc.org Similarly, palladium-catalyzed asymmetric [3+2] cycloadditions between vinyl aziridines and α,β-unsaturated imines (generated in situ) can produce optically enriched aza-spiroindolenines. rsc.org All-carbon [3+2] cycloadditions have also been developed, offering a powerful tool for constructing highly substituted five-membered carbocycles. nih.gov

Furthermore, visible-light-activated [2+2] cycloaddition reactions have been explored, for instance, between anthraquinone (B42736) and unsaturated lipids, demonstrating the potential for photochemical methods in activating C=C bonds for cycloaddition. nih.govrsc.org While not directly involving 2-vinylaziridine as a substrate in the cited studies, these principles could potentially be extended to its vinyl group.

Activated Alkenes

The reaction of 2-vinylaziridines with activated alkenes serves as a direct route to substituted pyrrolidines. The high degree of ring strain in the aziridine ring, combined with the conjugation provided by the vinyl group, facilitates ring-opening reactions in the presence of suitable electrophiles. Activated alkenes, characterized by the presence of electron-withdrawing groups, are effective reaction partners in this transformation.

One study demonstrated that a highly electron-deficient trisubstituted alkene, bearing two sulfonyl groups, reacts with a simple 2-vinylaziridine to yield the corresponding pyrrolidine derivative. mdpi.com This reaction proceeds in nearly quantitative yield, although it exhibits low stereoselectivity. mdpi.com The electron-withdrawing nature of the sulfonyl groups significantly enhances the electrophilicity of the alkene, promoting the nucleophilic attack by the aziridine nitrogen and subsequent ring expansion.

Further investigations have expanded the scope of this reaction to include other Michael acceptors. For instance, methyl vinyl ketone (MVK) has been successfully employed as the activated alkene component. mdpi.com The reaction with MVK provides a stereoselective pathway to the pyrrolidine skeleton, a transformation that has been applied in the total synthesis of complex natural products like (–)-kainic acid. mdpi.com

| Activated Alkene | Product | Yield | Stereoselectivity | Reference |

| Trisubstituted alkene (with two sulfonyl groups) | Substituted Pyrrolidine | ~ quantitative | Low | mdpi.com |

| Methyl Vinyl Ketone (MVK) | Substituted Pyrrolidine | >69% | Stereoselective | mdpi.com |

Alkynes

Similar to activated alkenes, electron-deficient alkynes can also participate in cycloaddition reactions with 2-vinylaziridines. The intrinsic electrophilicity of these alkynes, driven by electron-withdrawing substituents, allows the reaction to proceed without the need for a metal catalyst. mdpi.com